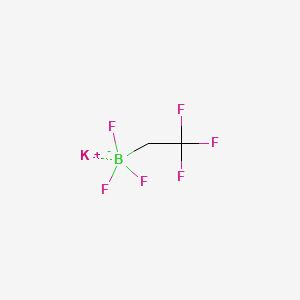

Potassium trifluoro(2,2,2-trifluoroethyl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium trifluoro(2,2,2-trifluoroethyl)borate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is known for its stability in air and moisture, making it a valuable reagent in organic synthesis. It is often used as an alternative to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of boronic acids with potassium bifluoride (KHF2) to form trifluoroborate salts . Another method includes the in situ reaction of n-butyllithium (n-BuLi) with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2 .

Industrial Production Methods

Industrial production of potassium 2,2,2-trifluoroethane-2-trifluoroborate typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving crystallization techniques for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2,2,2-trifluoroethyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions with electrophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with potassium 2,2,2-trifluoroethane-2-trifluoroborate include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitutions . Typical reaction conditions involve mild temperatures and the presence of a suitable solvent.

Major Products

The major products formed from reactions involving potassium 2,2,2-trifluoroethane-2-trifluoroborate include various substituted aromatic and aliphatic compounds, depending on the specific electrophiles used in the reactions .

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(2,2,2-trifluoroethyl)borate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium 2,2,2-trifluoroethane-2-trifluoroborate involves its role as a nucleophile in various chemical reactions. In Suzuki-Miyaura coupling reactions, it hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction . The compound’s stability and reactivity make it a valuable reagent in these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium trifluoro(2,2,2-trifluoroethyl)borate is unique due to its specific trifluoroethane group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to form stable crystalline solids and its compatibility with various reaction conditions make it a preferred reagent in many synthetic applications .

Biologische Aktivität

Potassium trifluoro(2,2,2-trifluoroethyl)borate (K[BF(CF₃)₃]) is a specialized borate compound with potential applications in organic synthesis and medicinal chemistry. Its unique trifluoromethyl groups contribute to its biological activity, particularly in enhancing the lipophilicity and metabolic stability of compounds. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1510778-85-4

- Molecular Formula : C₂H₂BF₆K

- Molecular Weight : 189.94 g/mol

- Purity : 97% .

Synthesis

This compound can be synthesized through the reaction of boron trichloride with trifluoroethanol or via other boron compounds. The process is typically efficient and yields high-purity products suitable for further applications in organic synthesis.

The biological activity of this compound is primarily attributed to its role as a Lewis acid. Its ability to accept electron pairs enhances its reactivity in various chemical transformations, including:

- Formation of amides from carboxylic acids and amines.

- Coupling reactions involving unprotected amino acids.

- Mediation of formylation processes through transamidation reactions .

Applications in Medicinal Chemistry

The incorporation of trifluoromethyl groups into biologically active compounds often leads to improved pharmacokinetic properties. For instance:

- Increased Lipophilicity : Compounds with trifluoromethyl groups exhibit enhanced membrane permeability, facilitating better absorption and distribution within biological systems.

- Metabolic Stability : The presence of these groups can protect compounds from metabolic degradation, prolonging their therapeutic effects .

Case Study 1: Trifluoromethylated Drug Candidates

Research has shown that drug candidates incorporating trifluoromethyl groups demonstrate improved binding selectivity and efficacy. For example, a study on fluorinated amino acids indicated that these modifications led to significant enhancements in biological activity against specific targets .

Case Study 2: Imaging Applications

This compound has been explored as a precursor for radiolabeling in positron emission tomography (PET). The introduction of fluorinated moieties allows for precise imaging of biological processes at the molecular level .

Data Table: Comparison of Biological Activity

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Enhances lipophilicity; metabolic stability | Organic synthesis; PET imaging |

| Tris(2,2,2-trifluoroethyl)borate | Amide formation; imine coupling | Organic synthesis |

| Other fluorinated compounds | Improved binding selectivity | Drug development |

Eigenschaften

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHAGAWUNMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF6K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.